molecular formula C7H13NO3 B13271955 Ethyl 2-amino-4-oxopentanoate

Ethyl 2-amino-4-oxopentanoate

Cat. No.: B13271955
M. Wt: 159.18 g/mol
InChI Key: IGWSNQJUXWKSJU-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-oxopentanoate is an organic compound with the molecular formula C7H13NO3 It is a derivative of 2-amino-4-oxopentanoic acid, where the carboxyl group is esterified with ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-amino-4-oxopentanoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-4-oxopentanoic acid with ethanol in the presence of an acid catalyst. This reaction typically requires refluxing the reactants in an organic solvent such as toluene or dichloromethane .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-4-oxopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-amino-4-oxopentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-oxopentanoate involves its interaction with specific molecular targets. The amino and ester groups allow it to participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-amino-4-oxopentanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological processes. Its ester group provides additional reactivity compared to its parent compound .

Biological Activity

Ethyl 2-amino-4-oxopentanoate, also known as this compound hydrochloride, is a compound of significant interest in biochemical research due to its diverse biological activities and applications. This article explores its biological mechanisms, potential therapeutic effects, and relevant research findings.

This compound has the following chemical properties:

PropertyValue
Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
IUPAC Name This compound
InChI Key IGWSNQJUXWKSJU-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(CC(=O)C)N

The biological activity of this compound primarily involves its interaction with various receptors and enzymes within the body. It acts as a precursor in the synthesis of biologically active compounds, particularly in the modulation of neurotransmitter systems. Notably, it has been identified as an agonist at glutamate receptors, which play a crucial role in synaptic transmission, learning, and memory processes.

Biological Applications

This compound has several applications in scientific research:

  • Neuropharmacology : Investigated for its potential therapeutic effects in neurodegenerative diseases due to its role as a neurotransmitter modulator.
  • Antifungal Activity : Studies have shown that derivatives of this compound exhibit moderate antifungal activity against various Candida species, with minimum inhibitory concentrations (MIC) ranging from 128 to 256 μg/mL .
  • Buffering Agent : It serves as a non-ionic organic buffering agent in biological applications, maintaining pH levels without interfering with cellular metabolism at physiological concentrations.

Neurodegenerative Disease Research

Recent studies have focused on the potential of this compound in treating neurodegenerative conditions. Its ability to modulate glutamate signaling pathways suggests it could help mitigate excitotoxicity associated with diseases like Alzheimer's and Parkinson's.

Antifungal Studies

A comprehensive study evaluated the antifungal properties of this compound derivatives. The research highlighted the compound's effectiveness against Candida albicans and Candida glabrata, indicating its potential use as an antifungal agent in clinical settings .

Comparative Analysis with Similar Compounds

This compound is structurally related to other amino acids and their derivatives. Here is a comparison with similar compounds:

CompoundStructural DifferenceBiological Activity
2-Amino-4-oxopentanoic acidLacks ethyl ester groupDirectly involved in metabolism
Ethyl 2-hydroxy-4-oxopentanoateHydroxyl group instead of amino groupDifferent metabolic pathways

This unique combination of functional groups allows this compound to participate in a wide range of biochemical reactions and enhances its potential therapeutic applications.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

ethyl 2-amino-4-oxopentanoate

InChI

InChI=1S/C7H13NO3/c1-3-11-7(10)6(8)4-5(2)9/h6H,3-4,8H2,1-2H3

InChI Key

IGWSNQJUXWKSJU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(=O)C)N

Origin of Product

United States

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